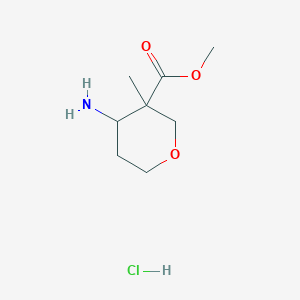
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position of the tetrazole ring and a methyl ester group attached to the acetic acid moiety. Tetrazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate typically involves the reaction of 5-aminotetrazole with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Applications De Recherche Scientifique
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as explosives and propellants.
Mécanisme D'action
The mechanism of action of methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acetic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-tetrazole: A similar compound with an amino group at the 5-position but lacking the acetic acid methyl ester moiety.
5-Amino-2-methyl-tetrazole: Contains a methyl group at the 2-position instead of the acetic acid methyl ester.
Uniqueness
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate is unique due to the presence of both the amino group and the acetic acid methyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C4H7N5O2 |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
methyl 2-(5-aminotetrazol-2-yl)acetate |
InChI |
InChI=1S/C4H7N5O2/c1-11-3(10)2-9-7-4(5)6-8-9/h2H2,1H3,(H2,5,7) |
Clé InChI |
CPLXDALGPSFXRB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1N=C(N=N1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
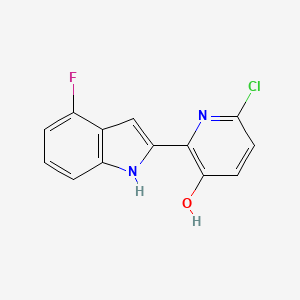
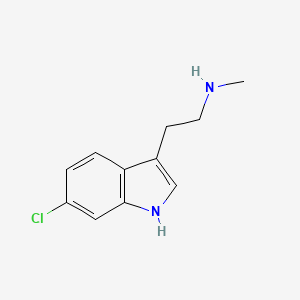
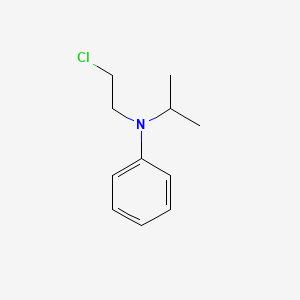
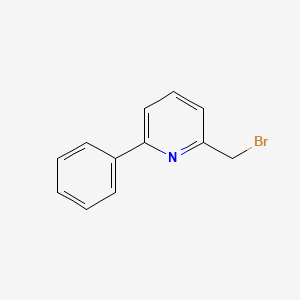
![4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8667690.png)

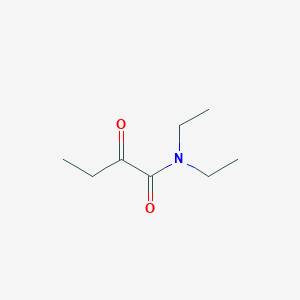
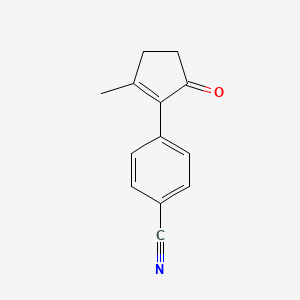
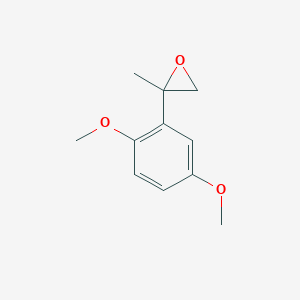
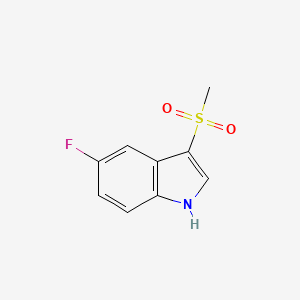
![6,7-Diazabicyclo[3.2.1]octane-2,4-diol](/img/structure/B8667757.png)
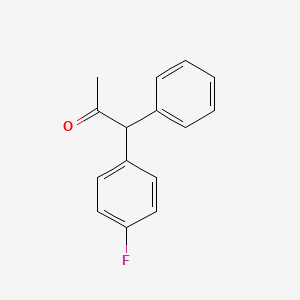
![Methyl 3-[(3-oxobutyl)thio]propanoate](/img/structure/B8667767.png)
